Product packaging for 2,5-Diphenylthiophene-3-ol(Cat. No.:CAS No. 126139-05-7)

2,5-Diphenylthiophene-3-ol

Cat. No.: B8564673
CAS No.: 126139-05-7
M. Wt: 252.3 g/mol
InChI Key: VSFLLFSTCSEFFB-UHFFFAOYSA-N
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Description

Significance of Thiophene (B33073) Heterocycles in Contemporary Chemical Science

Thiophene, a five-membered heterocyclic compound containing a sulfur atom, is a cornerstone in the field of organic chemistry. numberanalytics.comwisdomlib.orgnumberanalytics.com Its structure is characterized by a planar, unsaturated ring that exhibits aromaticity, contributing to its stability. numberanalytics.comnumberanalytics.com This aromatic nature, with a resonance energy comparable to benzene (B151609), makes thiophene and its derivatives versatile building blocks in a multitude of chemical syntheses. numberanalytics.comcognizancejournal.com

The significance of thiophene heterocycles is underscored by their wide-ranging applications. In medicinal chemistry, the thiophene ring is a privileged scaffold found in numerous pharmaceuticals, including antibiotics, anti-inflammatory agents, and anticancer drugs. numberanalytics.comnumberanalytics.comcognizancejournal.com The sulfur atom in the ring can enhance drug-receptor interactions through hydrogen bonding. nih.gov Beyond pharmaceuticals, thiophene derivatives are integral to materials science, particularly in the development of organic electronics. ontosight.airesearchgate.net Their semiconducting properties are harnessed in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics. ontosight.airesearchgate.netresearchgate.net The versatility of thiophene chemistry allows for the synthesis of complex molecules and polymers with tailored electronic and optical properties. ontosight.airesearcher.life

The Unique Role of Hydroxylated Thiophene Derivatives (Thiophen-3-ols) in Organic Synthesis and Materials Science

Hydroxylated thiophenes, and specifically thiophen-3-ols, represent a unique class of thiophene derivatives with distinct reactivity and utility. The introduction of a hydroxyl group onto the thiophene ring significantly influences its electronic properties and reactivity. Thiophen-3-ols can exist in tautomeric equilibrium with the corresponding keto form, thiophen-3(2H)-one. This tautomerism is a key feature that dictates their chemical behavior and applications.

In organic synthesis, thiophen-3-ols serve as versatile intermediates. The hydroxyl group can be readily functionalized, allowing for the construction of more complex molecular architectures. For instance, the hydroxyl group can be alkylated or acylated, and its position on the thiophene ring makes it a valuable handle for directing further chemical transformations. The synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols has been explored as a route to novel hybrid molecules. rsc.orgrsc.org

In the realm of materials science, the electronic nature of hydroxylated thiophenes makes them intriguing components for functional materials. The ability to tune the electronic properties through substitution on the thiophene ring, including the introduction of hydroxyl groups, is crucial for designing materials with specific optical and electronic characteristics. While research on poly(hydroxythiophene)s is less common than on their alkylated counterparts, the fundamental structure of hydroxylated thiophenes offers potential for creating new conductive polymers and sensory materials.

Rationale for Investigating 2,5-Diphenylthiophene-3-ol: A Privileged Scaffold for Academic Inquiry

The specific compound this compound combines the structural features of a thiophene core, two phenyl substituents, and a hydroxyl group, making it a subject of significant academic interest. The phenyl groups at the 2 and 5 positions of the thiophene ring introduce steric and electronic effects that influence the molecule's conformation and reactivity. These bulky substituents can impact the packing of the molecules in the solid state, which is a critical factor in the performance of organic electronic materials.

The investigation of this compound is driven by several factors:

Fundamental Chemical Interest: The interplay between the electron-rich thiophene ring, the aromatic phenyl groups, and the reactive hydroxyl group presents a rich landscape for studying reaction mechanisms, tautomerism, and structure-property relationships.

Precursor for Advanced Materials: The 2,5-diphenylthiophene (B121853) scaffold is a known building block for organic semiconductors. ontosight.ai The addition of a hydroxyl group provides a site for further functionalization, potentially leading to the development of new materials with enhanced solubility, processability, and electronic properties. For example, polymers based on 3-hexyl-2,5-diphenylthiophene have been investigated for solar cell applications. researchgate.net

Potential Biological Activity: The thiophene nucleus is a well-established pharmacophore. nih.gov The combination of the thiophene ring with phenyl groups and a hydroxyl moiety in this compound makes it and its derivatives interesting candidates for biological screening to explore potential therapeutic applications.

Scope and Objectives of Current Research into this compound

Current research on this compound and related structures is multifaceted, with objectives spanning fundamental understanding and practical applications. Key areas of investigation include:

Synthesis and Characterization: Developing efficient and selective synthetic routes to this compound and its derivatives is a primary objective. This includes exploring novel catalytic methods and green chemistry approaches. nih.gov Detailed characterization using techniques such as NMR, mass spectrometry, and X-ray crystallography is crucial to fully understand the molecular structure and properties. colab.ws

Investigation of Tautomerism: A significant research focus is on the study of the keto-enol tautomerism in the this compound system. Understanding the factors that influence the equilibrium between the hydroxyl and keto forms is essential for predicting and controlling the compound's reactivity.

Exploration of Reactivity: Researchers are investigating the chemical reactivity of the hydroxyl group and the thiophene ring in this compound. This includes its participation in reactions such as esterification, etherification, and coupling reactions to create new and complex molecules.

Materials Science Applications: A major goal is to explore the potential of this compound as a building block for functional organic materials. This involves synthesizing oligomers and polymers derived from this scaffold and evaluating their optical and electronic properties for applications in organic electronics. The introduction of the hydroxyl group may also be explored for its role in creating sensory materials.

Computational Studies: Theoretical calculations, such as Density Functional Theory (DFT), are employed to complement experimental findings. tandfonline.com These studies provide insights into the electronic structure, molecular geometry, and reaction mechanisms, aiding in the rational design of new derivatives with desired properties. tandfonline.com

Below is a table summarizing some of the key properties of the parent compound, 2,5-Diphenylthiophene.

PropertyValueReference
Molecular Formula C₁₆H₁₂S ontosight.ai
Molecular Weight 244.37 g/mol ontosight.ai
Appearance White or light-yellow solid ontosight.ai
Melting Point 140-150 °C ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12OS B8564673 2,5-Diphenylthiophene-3-ol CAS No. 126139-05-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

126139-05-7

Molecular Formula

C16H12OS

Molecular Weight

252.3 g/mol

IUPAC Name

2,5-diphenylthiophen-3-ol

InChI

InChI=1S/C16H12OS/c17-14-11-15(12-7-3-1-4-8-12)18-16(14)13-9-5-2-6-10-13/h1-11,17H

InChI Key

VSFLLFSTCSEFFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(S2)C3=CC=CC=C3)O

Origin of Product

United States

Advanced Synthetic Strategies for 2,5 Diphenylthiophene 3 Ol and Its Analogs

Established Methodologies for Thiophene-3-ol Synthesis

The formation of the thiophene-3-ol scaffold is a critical step that can be achieved through various synthetic routes. These methods generally involve either constructing the ring from acyclic precursors (ring-closing) or modifying a pre-existing thiophene (B33073) ring.

Ring-Closing Approaches and Heterocyclization Pathways

Ring-closing or heterocyclization reactions are powerful methods for the de novo synthesis of the thiophene ring, allowing for the direct incorporation of the required hydroxyl group or a precursor.

One of the most direct routes is the Fiesselmann Thiophene Synthesis . This reaction allows for the generation of 3-hydroxy-2-thiophenecarboxylic acid derivatives from the condensation of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base. wikipedia.orgderpharmachemica.com The mechanism involves an initial Michael addition of the thioglycolate to the acetylenic ester, followed by an intramolecular condensation (such as a Dieckmann condensation) to form the five-membered ring. wikipedia.orgderpharmachemica.com Tautomerization of the resulting keto-enol system yields the aromatic 3-hydroxythiophene product. wikipedia.org This method is particularly advantageous as it builds the core and installs the hydroxyl group in a single, convergent process.

Another versatile method is the Gewald Aminothiophene Synthesis . While it traditionally yields 2-aminothiophenes from the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base, modifications of this reaction can be used to produce other substituted thiophenes. wikipedia.orgumich.eduscispace.comresearchgate.net By substituting the α-cyanoester and sulfur with reagents like thioglycolic acid derivatives and reacting them with β-keto esters, a pathway similar to the Fiesselmann synthesis can be achieved to access the 3-hydroxythiophene core. derpharmachemica.com The Gewald reaction is valued for its operational simplicity and the availability of starting materials. semanticscholar.org

Other heterocyclization strategies involve the reaction of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (in the Paal-Knorr thiophene synthesis) or Lawesson's reagent. derpharmachemica.com While this typically produces simple thiophenes, the use of appropriately functionalized dicarbonyl precursors can lead to substituted thiophene-3-ols. Additionally, metal-catalyzed or base-promoted heterocyclization of functionalized alkynes bearing a sulfur-containing nucleophile represents a modern and atom-economical approach to constructing the thiophene ring. nih.gov

Functional Group Interconversions at the C3 Position

An alternative to de novo ring synthesis is the functionalization of a pre-formed thiophene ring at the C3 position. Functional Group Interconversion (FGI) is a key strategy where one functional group is transformed into another, in this case, a hydroxyl group. youtube.comsolubilityofthings.comscribd.comorganic-chemistry.org

A common and effective method involves the lithiation of a 3-halothiophene . Thiophenes can be selectively halogenated at the C3 position. This 3-halothiophene can then undergo a lithium-halogen exchange reaction, typically using an organolithium reagent like n-butyllithium at low temperatures, to generate a highly reactive 3-lithiothiophene intermediate. This organometallic species can then be quenched with an appropriate oxygen-containing electrophile. mdpi.com Bubbling molecular oxygen through the solution followed by a reductive workup, or reaction with electrophiles like trimethyl borate followed by oxidative workup with hydrogen peroxide, can successfully install the hydroxyl group at the C3 position. This approach offers a distinct synthetic pathway where the thiophene ring is built first, and the hydroxyl functionality is introduced in a subsequent, controlled step.

Palladium-Catalyzed Cross-Coupling Protocols for Di- and Polyphenylthiophenes

To complete the synthesis of 2,5-Diphenylthiophene-3-ol, the phenyl groups must be attached to the C2 and C5 positions of the thiophene-3-ol core. Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds between aryl or vinyl halides/triflates and various organometallic reagents. mdpi.com Starting with a 2,5-dihalothiophene-3-ol derivative (or a protected version), these methods provide efficient pathways to the desired diarylated product.

Suzuki-Miyaura Coupling for Phenyl Substituents

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions, involving the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. mdpi.comtandfonline.com For the synthesis of 2,5-diphenylthiophenes, a 2,5-dihalothiophene (e.g., 2,5-dibromothiophene) is reacted with two equivalents of phenylboronic acid. tandfonline.comnih.gov

The reaction is known for its mild conditions, tolerance of a wide variety of functional groups, and the low toxicity of the boron-containing byproducts. mdpi.com A variety of palladium catalysts and ligands can be employed to optimize the reaction, and microwave irradiation has been shown to accelerate the synthesis of 2,5-diarylthiophenes. tandfonline.comtandfonline.comresearchgate.net

Starting MaterialCoupling PartnerCatalyst / LigandBaseSolventConditionsYieldReference
2,5-DibromothiophenePhenylboronic acidPd(II) formamidylpyrimidine complexK₂CO₃DioxaneMicrowave, 150°C, 15 min85% tandfonline.com
2,5-Dibromothiophene4-Methylphenylboronic acidPd(II) formamidylpyrimidine complexK₂CO₃DioxaneMicrowave, 150°C, 15 min94% tandfonline.com
2,5-Dibromothiophene4-Methoxyphenylboronic acidPd(II) formamidylpyrimidine complexK₂CO₃DioxaneMicrowave, 150°C, 15 min92% tandfonline.com

Stille Coupling for Arylation of Thiophene Systems

The Stille coupling reaction pairs an organic halide or triflate with an organotin compound (organostannane) and is catalyzed by palladium. wikipedia.org This reaction is highly versatile due to the air and moisture stability of organostannanes and its tolerance for a broad range of functional groups. wikipedia.orglibretexts.org To synthesize 2,5-diphenylthiophene (B121853), a 2,5-dihalothiophene would be coupled with a phenylstannane reagent, such as tributyl(phenyl)stannane.

The catalytic cycle involves oxidative addition of the halothiophene to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the product and regenerate the catalyst. wikipedia.orgwiley-vch.de A significant drawback is the toxicity of the tin reagents and byproducts, which can complicate purification. wikipedia.org

Starting MaterialCoupling PartnerCatalyst / LigandSolventConditionsYieldReference
5,8-Dibromo-2,3-diarylquinoxaline5-Hexyl-2-thiophenyl tributylstannanePd₂(dba)₃ / P(o-tol)₃Toluene110°C, 12-16h~95% rsc.org
2,2'-Bis(trimethylstanne)-thienothiophene5-Hexyl-2-thiophenyl bromidePd₂(dba)₃ / P(o-tol)₃Toluene100°C, 12hNot specified rsc.org

Kumada and Sonogashira Coupling Adaptations

The Kumada coupling was one of the first transition-metal-catalyzed cross-coupling reactions developed, utilizing a Grignard reagent (organomagnesium halide) as the organometallic partner. organic-chemistry.org A 2,5-dihalothiophene could be reacted with phenylmagnesium bromide, typically using a nickel or palladium catalyst, to form the 2,5-diphenylthiophene backbone. The high reactivity of Grignard reagents makes this a powerful method, but it also limits the tolerance of certain functional groups (like the unprotected hydroxyl group) on the substrates. wiley-vch.de

The Sonogashira coupling is a robust method for forming C-C bonds between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. nih.govwikipedia.orglibretexts.org While it does not directly attach a phenyl group, it can be adapted for this purpose. For example, a 2,5-dihalothiophene could be coupled with phenylacetylene. The resulting 2,5-bis(phenylethynyl)thiophene could then be subjected to hydrogenation to reduce the alkyne triple bonds, yielding the 2,5-diphenylthiophene structure. This two-step sequence provides an alternative pathway to the target arylated scaffold. nih.govresearchgate.netdoi.org

Selective Functionalization of the Hydroxyl Group in this compound

The hydroxyl group at the C3 position of the this compound core is a prime site for introducing a wide array of functional groups. This functionalization is key to modifying the molecule's solubility, electronic character, and ability to be incorporated into larger macromolecular structures.

The conversion of the hydroxyl group into ethers and esters is a fundamental strategy for protecting the hydroxyl group or for introducing specific functionalities.

Etherification: This process involves the formation of an ether linkage (R-O-R'). Standard Williamson ether synthesis conditions, involving deprotonation of the hydroxyl group with a base followed by reaction with an alkyl halide, are generally applicable. The choice of base and solvent is crucial to ensure high yields and prevent side reactions.

Esterification: Esterification reactions introduce an acyl group to the oxygen atom of the hydroxyl moiety. This can be achieved through various methods, including reaction with carboxylic acids, acid chlorides, or acid anhydrides. The Fischer esterification, using a carboxylic acid and a strong acid catalyst, is a common approach. Alternatively, for more sensitive substrates, coupling reagents like dicyclohexylcarbodiimide (DCC) can facilitate the reaction under milder conditions. mdpi.com The esterification of similar structures, such as 2,5-dibromothiophene-3-carboxylic acid with various alcohols, demonstrates the feasibility of these transformations on the thiophene ring system. mdpi.comresearchgate.net

Below is a table summarizing typical conditions for these reactions, extrapolated from general procedures for phenols and other hydroxylated aromatics.

Reaction TypeReagentsCatalyst/BaseSolventTypical Conditions
Etherification Alkyl Halide (e.g., CH₃I)Strong Base (e.g., NaH)Aprotic Polar (e.g., DMF, THF)0°C to room temp.
Esterification Carboxylic AcidStrong Acid (e.g., H₂SO₄)Excess Carboxylic Acid or inert solventReflux
Esterification Acid ChlorideTertiary Amine (e.g., Pyridine, Et₃N)Aprotic (e.g., CH₂Cl₂, THF)0°C to room temp.
Esterification Acid AnhydridePyridine or DMAPAprotic (e.g., CH₂Cl₂)Room temp.

The modification of this compound is a critical step in creating monomers for the synthesis of advanced polymeric materials, particularly conductive polymers like polythiophenes. cmu.edu By attaching polymerizable groups to the hydroxyl function, the thiophene unit can be incorporated into a polymer backbone or as a pendant group.

One strategy involves the esterification of the hydroxyl group with a molecule that contains a polymerizable moiety, such as an acrylate or methacrylate group. This creates a thiophene-containing monomer that can undergo free-radical polymerization. Another approach is to introduce functional groups that can participate in cross-coupling reactions, which are widely used for synthesizing conjugated polymers. For instance, attaching a boronic ester or a stannane to the molecule via an ether or long alkyl ester linkage would render it suitable for Suzuki or Stille coupling polymerizations, respectively. mdpi.com

The resulting polymers can possess unique properties, combining the conductivity of the polythiophene backbone with the specific characteristics introduced by the functional side chains, such as solubility, chirality, or liquid crystalline behavior. mdpi.com The synthesis of thiophene end-functionalized oligo-(D,L-lactide) serves as an example of creating macromonomers for "hairy-rod" type conjugated polymers. mdpi.com

Precursor TypeDerivatization ReactionFunctional Group IntroducedTarget Polymerization Method
Acrylate MonomerEsterification with Acryloyl ChlorideAcrylate EsterFree-Radical Polymerization
Stille Coupling MonomerEtherification with a brominated alkyl chain followed by stannylationAlkyl StannaneStille Polycondensation
Suzuki Coupling MonomerEtherification with a brominated alkyl chain followed by borylationAlkyl Boronic EsterSuzuki Polycondensation

Chemo- and Regioselectivity in the Synthesis of this compound Derivatives

Achieving chemo- and regioselectivity is paramount when synthesizing derivatives of multifunctional molecules like this compound. The molecule presents several potential reaction sites: the hydroxyl group, the C4 position of the thiophene ring, and the two phenyl rings.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. For instance, the hydroxyl group is generally more nucleophilic than the thiophene ring, allowing for selective O-functionalization (etherification, esterification) under basic or mildly acidic conditions without affecting the aromatic rings. Conversely, electrophilic aromatic substitution reactions, such as halogenation or nitration, can be directed towards the thiophene ring or the phenyl rings by carefully choosing the reagents and reaction conditions. The activation of the thiophene ring by the hydroxyl group would likely direct electrophiles to the C4 position.

Regioselectivity: This concerns the control of the position of a new substituent on the aromatic rings. The hydroxyl group is an ortho-, para-directing group. In the case of the thiophene ring, this would strongly activate the C4 position for electrophilic substitution. The phenyl groups can also undergo electrophilic substitution, and the regiochemical outcome will depend on the reaction conditions. Directing groups on the phenyl rings themselves would further control the position of substitution on those moieties. Innovative approaches to the regioselective synthesis of substituted thiophenes often rely on the heterocyclization of functionalized alkynes, which allows for precise placement of substituents from the outset. mdpi.com

Emerging Synthetic Approaches for Thiophenes (e.g., Photoredox Catalysis, Flow Chemistry)

Modern synthetic chemistry is continually evolving, with new methods offering milder, more efficient, and sustainable routes to complex molecules.

Photoredox Catalysis: This technique uses light to initiate chemical reactions via single-electron transfer pathways. It has emerged as a powerful tool for C-H functionalization and cross-coupling reactions under exceptionally mild conditions. For the synthesis of thiophene derivatives, photoredox catalysis can enable the formation of C-C and C-S bonds that are challenging to construct using traditional methods. For example, the photoinduced oxidative homopolymerization of thiophene-functionalized macromonomers demonstrates the utility of light-driven processes in polymer synthesis. mdpi.com

Flow Chemistry: This approach involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor. Flow chemistry offers numerous advantages, including precise control over reaction parameters (temperature, pressure, and reaction time), improved safety for hazardous reactions, and ease of scalability. For the synthesis of thiophene derivatives, flow chemistry can enable rapid optimization of reaction conditions and facilitate multi-step syntheses in a continuous, automated fashion. This is particularly advantageous for large-scale production of thiophene-based materials for electronic applications.

These emerging technologies hold significant promise for the future of thiophene synthesis, enabling access to novel structures and materials that are difficult to obtain through conventional means.

Sophisticated Spectroscopic and Structural Characterization of 2,5 Diphenylthiophene 3 Ol Systems

Vibrational Spectroscopy for Functional Group Identification (FT-IR, Raman)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful, non-destructive tool for identifying the functional groups and probing the molecular structure of 2,5-diphenylthiophene-3-ol. spectroscopyonline.commjcce.org.mk The vibrational modes of the molecule are sensitive to the specific arrangement of atoms and the nature of the chemical bonds, providing a unique spectral fingerprint. spectroscopyonline.com

In the FT-IR spectrum of this compound, the most prominent feature is expected to be the O-H stretching vibration of the hydroxyl group. This typically appears as a broad band in the region of 3200-3600 cm⁻¹, with its exact position and shape influenced by hydrogen bonding interactions. The C-O stretching vibration should produce a strong band between 1260 and 1000 cm⁻¹.

The thiophene (B33073) ring itself contributes to a series of characteristic vibrations. C-S stretching modes are generally observed in the 850-600 cm⁻¹ range. iosrjournals.org The aromatic C=C stretching vibrations of the thiophene and phenyl rings are expected in the 1600-1450 cm⁻¹ region. iosrjournals.org Aromatic C-H stretching vibrations from both the phenyl rings and the thiophene ring will appear above 3000 cm⁻¹.

Raman spectroscopy provides complementary information. Non-polar bonds, such as the C=C bonds in the aromatic rings and the C-S bond of the thiophene, often produce strong Raman signals. spectroscopyonline.com For instance, the symmetric stretching of the thiophene ring is typically a strong Raman band. oatext.com The C-C stretching between the thiophene and phenyl rings is also expected to be Raman active.

Table 1: Predicted Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) (FT-IR) Expected Wavenumber (cm⁻¹) (Raman) Intensity
O-H Stretch 3200 - 3600 (broad) Weak Strong (IR)
Aromatic C-H Stretch 3000 - 3100 3000 - 3100 Medium-Strong
C=C Ring Stretch (Phenyl, Thiophene) 1450 - 1600 1450 - 1600 Strong
C-O Stretch 1000 - 1260 Weak Strong (IR)
C-S Stretch 600 - 850 600 - 850 Medium (Raman)
Aromatic C-H Out-of-Plane Bend 690 - 900 Weak Strong (IR)

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise connectivity and electronic environment of atoms in a molecule. msu.edu For this compound, ¹H and ¹³C NMR provide definitive structural proof.

In the ¹H NMR spectrum, the hydroxyl proton (OH) is expected to appear as a singlet, with a chemical shift that can vary widely (typically δ 4-8 ppm) depending on solvent and concentration due to hydrogen bonding effects. The lone proton on the thiophene ring (at the C4 position) would likely appear as a singlet in the aromatic region, estimated to be around δ 6.5-7.5 ppm. The protons of the two phenyl groups will produce complex multiplets in the δ 7.2-7.8 ppm range. chemicalbook.com

The ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment. The carbon bearing the hydroxyl group (C3) would be significantly shifted downfield. The quaternary carbons of the thiophene ring attached to the phenyl groups (C2 and C5) would also be downfield. The chemical shifts for the phenyl carbons and the remaining thiophene carbon can be predicted based on data from related compounds like 3,4-dimethyl-2,5-diphenyl-thiophene. spectrabase.com

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for unambiguous assignment. COSY would reveal correlations between neighboring protons, while HSQC would correlate each proton with its directly attached carbon atom.

Table 2: Predicted NMR Chemical Shifts (δ, ppm) for this compound

Atom Technique Predicted Chemical Shift (ppm) Notes
Thiophene-H (C4-H) ¹H NMR 6.5 - 7.5 Singlet
Phenyl-H ¹H NMR 7.2 - 7.8 Multiplet
Hydroxyl-H (O-H) ¹H NMR 4.0 - 8.0 Broad Singlet, concentration dependent
Thiophene-C (C3-OH) ¹³C NMR 145 - 155 Quaternary, deshielded by oxygen
Thiophene-C (C2, C5) ¹³C NMR 135 - 145 Quaternary, attached to phenyl groups
Thiophene-C (C4) ¹³C NMR 115 - 125 Methine carbon
Phenyl-C ¹³C NMR 125 - 138 Multiple signals expected

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

UV-Visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy are used to investigate the electronic transitions within the conjugated π-system of this compound. The extended conjugation across the thiophene and phenyl rings is expected to result in strong absorption in the UV region.

Studies on the closely related isomer, 3,4-diphenylthiophene, show multiple absorption bands corresponding to π-π* transitions. researchgate.netresearchgate.net In various solvents, bands have been observed in the ranges of 220-240 nm and 270-290 nm. researchgate.net For this compound, similar π-π* transitions are anticipated. The hydroxyl group, acting as an auxochrome, may cause a slight red-shift (bathochromic shift) of these absorption bands compared to the unsubstituted 2,5-diphenylthiophene (B121853). The position of the absorption maximum can also be influenced by solvent polarity. researchgate.net

Photoluminescence spectroscopy measures the light emitted from the molecule after it has been electronically excited. Many thiophene derivatives are known to be fluorescent. For instance, polymers containing 3-hexyl-2,5-diphenylthiophene units exhibit photoluminescence, and quenching of this emission can indicate charge transfer processes. researchgate.net It is plausible that this compound will exhibit fluorescence, with the emission wavelength being longer than the absorption wavelength (a phenomenon known as the Stokes shift). The quantum efficiency and emission characteristics would be sensitive to the molecular environment and aggregation state. researchgate.netmdpi.com

Table 3: UV-Vis Absorption Data for 3,4-Diphenylthiophene in Various Solvents researchgate.net

Solvent Band I λmax (nm) Band II λmax (nm) Band III λmax (nm)
n-Hexane 258 278 -
Cyclohexane 252 276 216
Propan-2-ol 252 279 219
Methanol 250 261 208
Diethyl Ether 250 258 204

X-ray Crystallography for Precise Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.govwikipedia.org It provides precise data on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not available, a detailed study on the parent compound, 2,5-diphenylthiophene, and its oxidized derivatives (sulfoxide and sulfone) offers significant insight into the core molecular framework. colab.ws

The crystal structure of 2,5-diphenylthiophene reveals that the thiophene ring is nearly planar. colab.ws The phenyl rings are twisted with respect to the central thiophene ring, which is a common feature in such linked aromatic systems due to steric hindrance between ortho-hydrogens. This dihedral angle is a critical parameter affecting the extent of π-conjugation.

For this compound, the introduction of the hydroxyl group would be expected to introduce strong intermolecular hydrogen bonding (O-H···O or O-H···S) in the crystal lattice. These interactions would significantly influence the molecular packing and could lead to the formation of well-defined supramolecular architectures, such as chains or sheets. The fundamental bond lengths and angles of the thiophene and phenyl rings are expected to be similar to those in the parent compound. colab.ws

Table 4: Selected Bond Lengths from the Crystal Structure of 2,5-Diphenylthiophene colab.ws

Bond Bond Length (Å)
S1 - C2 1.713
S1 - C5 1.716
C2 - C3 1.368
C3 - C4 1.433
C4 - C5 1.363
C2 - C(phenyl) 1.474
C5 - C(phenyl) 1.472

Advanced Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through analysis of its fragmentation patterns. savemyexams.com

For this compound (C₁₆H₁₂OS), the high-resolution mass spectrum would show a molecular ion peak (M⁺) that confirms its exact molecular weight (nominal mass: 252 u). The NIST WebBook provides mass spectral data for the parent compound, 2,5-diphenylthiophene (C₁₆H₁₂S), where the molecular ion is the base peak (most intense peak), indicating a stable aromatic system. nist.govresearchgate.net

The fragmentation of this compound under electron ionization would likely proceed through several characteristic pathways. A primary fragmentation would be the loss of a hydrogen atom to form a stable [M-H]⁺ ion. Another key fragmentation could be the loss of a hydroxyl radical (•OH, mass loss of 17) or the loss of carbon monoxide (CO, mass loss of 28) from the hydroxylated thiophene ring. Cleavage of the thiophene ring or loss of phenyl groups could also occur, leading to a series of smaller fragment ions that help to piece together the molecular structure.

Table 5: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z Value Proposed Fragment Ion Formula
252 Molecular Ion [C₁₆H₁₂OS]⁺
251 Loss of H [C₁₆H₁₁OS]⁺
236 Loss of O [C₁₆H₁₂S]⁺
224 Loss of CO [C₁₅H₁₂S]⁺
178 Biphenylene sulfide (B99878) ion [C₁₂H₈S]⁺
121 Phenylthio-pyrylium ion [C₇H₅S]⁺
77 Phenyl ion [C₆H₅]⁺

Chiroptical Spectroscopy (e.g., Vibrational Circular Dichroism) for Atropisomeric Analogs

While this compound itself is achiral, the introduction of appropriate substituents on the phenyl rings can restrict rotation around the C-phenyl single bonds, leading to a form of axial chirality known as atropisomerism. For example, if both phenyl rings were substituted at their ortho positions with bulky groups, stable, non-interconverting enantiomers could potentially be isolated.

Chiroptical spectroscopy techniques are essential for studying such chiral molecules. Vibrational Circular Dichroism (VCD) is a powerful method that measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. dntb.gov.ua It has been successfully used to determine the absolute configuration of large, complex chiral molecules, including those with chiral axes like helical thiophene derivatives. acs.orgacs.org

For a hypothetical atropisomeric analog of this compound, experimental VCD spectra could be recorded. These spectra would then be compared to theoretical spectra calculated using Density Functional Theory (DFT) for both the (R)- and (S)-enantiomers. A good match between the experimental spectrum and one of the calculated spectra would provide a definitive assignment of the absolute configuration of the atropisomer. acs.org This approach has proven robust even for molecules containing multiple heavy atoms and complex structures. acs.orgacs.org

Computational and Theoretical Frameworks for 2,5 Diphenylthiophene 3 Ol

Quantum Chemical Investigations (Density Functional Theory – DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying thiophene (B33073) derivatives. sapub.orgnih.gov It offers a balance between accuracy and computational cost, making it suitable for investigating the electronic structure, geometry, and spectroscopic properties of medium-sized organic molecules. researchgate.netosti.gov

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule. This process, known as geometry optimization, seeks the lowest energy structure on the potential energy surface. For 2,5-Diphenylthiophene-3-ol, this involves calculating bond lengths, bond angles, and dihedral angles.

Conformational analysis is particularly important due to the rotational freedom of the two phenyl groups and the hydroxyl group. Different orientations of these groups relative to the central thiophene ring result in different conformers, each with a distinct energy. DFT calculations can identify the most stable conformer—the one the molecule is most likely to adopt. For instance, studies on related phenyl-substituted thiophenes have explored the preference for planar versus non-planar arrangements of the phenyl rings relative to the thiophene core. colab.ws The planarity is a result of the balance between steric hindrance and the energetic advantage of extending the π-conjugated system.

Table 1: Illustrative Optimized Geometrical Parameters for a Thiophene Derivative This table presents typical bond length and angle values expected for a molecule like this compound, based on general principles and data from related structures.

Parameter Bond/Angle Typical Value (DFT)
Bond Lengths C=C (thiophene) ~1.37 Å
C-C (thiophene) ~1.42 Å
C-S (thiophene) ~1.72 Å
C-O (hydroxyl) ~1.36 Å
O-H (hydroxyl) ~0.97 Å
C-C (phenyl-thiophene) ~1.47 Å
Bond Angles C-S-C (thiophene) ~92°
S-C=C (thiophene) ~112°
C-C-O (thiophene) ~125°
Dihedral Angle Phenyl-Thiophene Variable (Conformer-dependent)

The electronic properties of this compound are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. libretexts.org The energy difference between these two orbitals is the HOMO-LUMO gap (E_gap), a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. scirp.org

In diphenylthiophene derivatives, the HOMO is typically a π-orbital delocalized across the entire conjugated system of the thiophene and phenyl rings, while the LUMO is a corresponding π*-antibonding orbital. acs.org The energies of these orbitals and the resulting band gap can be precisely calculated using DFT methods. sapub.org A smaller band gap generally implies higher reactivity and easier electronic excitation, which is relevant for applications in organic electronics. d-nb.info The introduction of the electron-donating hydroxyl group at the 3-position is expected to raise the HOMO energy level, thereby reducing the HOMO-LUMO gap compared to the parent 2,5-diphenylthiophene (B121853).

Table 2: Calculated Frontier Orbital Energies and Band Gap for Thiophene Oligomers (DFT B3LYP/6-31G(d)) Data adapted from a study on thiophene oligomers to illustrate the concepts applicable to this compound. sapub.org

Molecule HOMO (eV) LUMO (eV) Band Gap (ΔE) (eV)
Thiophene -6.58 -0.66 5.92
Bithiophene -5.99 -1.51 4.48
Terthiophene -5.69 -1.97 3.72

DFT calculations are a powerful tool for predicting various spectroscopic properties, aiding in the interpretation of experimental data. Time-dependent DFT (TD-DFT) is commonly used to simulate UV-visible absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.net For this compound, TD-DFT can predict the wavelength of maximum absorption (λ_max), which is typically associated with the HOMO-to-LUMO transition. acs.org

Furthermore, DFT can compute the vibrational frequencies of the molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.net By simulating these spectra, specific vibrational modes can be assigned to experimental peaks, such as the O-H stretch of the hydroxyl group or the characteristic C-S stretching of the thiophene ring. Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental results to confirm the molecular structure. nih.govnih.gov

Understanding how charge is distributed within a molecule is crucial for predicting its reactivity and intermolecular interactions. DFT calculations can map the electron density and partition the charges among the atoms. Several methods exist for this analysis:

Mulliken Population Analysis (MPA): A straightforward method based on the contribution of atomic orbitals to the molecular orbitals.

Natural Population Analysis (NPA): Generally considered more robust than MPA, NPA is based on the concept of Natural Bond Orbitals (NBOs) and provides a more chemically intuitive picture of charge distribution.

Atomic Dipole Moment Corrected Hirshfeld (ADCH) Charges: An advanced method that provides a more accurate description of the electrostatic potential around the molecule.

For this compound, these analyses would likely show a negative partial charge on the electronegative sulfur and oxygen atoms and a positive partial charge on the hydroxyl hydrogen. researchgate.net This charge distribution is fundamental to the molecule's ability to form hydrogen bonds and interact with other polar molecules or surfaces.

Exploration of Chemical Reactivity Descriptors (e.g., Fukui Functions)

Beyond the HOMO-LUMO gap, DFT allows for the calculation of more sophisticated reactivity descriptors. The Fukui function, ƒ(r), is a key concept in this area, as it indicates the change in electron density at a specific point when the total number of electrons in the system changes. researchgate.netfaccts.de It helps to identify the most reactive sites within a molecule for different types of reactions:

ƒ⁺(r): Predicts the site for a nucleophilic attack (where an electron is added).

ƒ⁻(r): Predicts the site for an electrophilic attack (where an electron is removed).

For this compound, Fukui function analysis would likely identify the carbon atoms of the thiophene ring and the oxygen atom as key sites for electrophilic attack, while the phenyl rings may also show reactivity. researchgate.net This analysis provides a detailed map of local reactivity, offering more specific insights than global descriptors alone.

Theoretical Studies on Tautomeric Equilibria and Interconversion Barriers (Thiophen-3-ol/Thiophen-3-one)

This compound can exist in equilibrium with its tautomeric form, 2,5-diphenyl-dihydrothiophen-3-one. This type of keto-enol tautomerism is common in heterocyclic systems. scirp.orgacademie-sciences.fr

Computational chemistry is exceptionally well-suited to study these equilibria. By calculating the Gibbs free energy (G) of both the thiophenol (enol) and thiophenone (keto) forms, the equilibrium constant (K_eq) for the tautomerization can be predicted. jocpr.com These calculations can be performed in the gas phase and in various solvents (using models like the Polarizable Continuum Model, PCM) to understand how the environment influences the tautomeric preference. academie-sciences.frnih.gov Furthermore, DFT can be used to locate the transition state structure connecting the two tautomers, allowing for the calculation of the activation energy barrier for the interconversion process. scirp.org This provides crucial information on how rapidly the two forms can interconvert.

Mechanistic Insights into Reactions Involving this compound

Computational and theoretical frameworks have been instrumental in elucidating the potential reaction mechanisms of this compound and related 3-hydroxythiophene systems. These studies, often combining theoretical calculations with experimental observations like Electron Paramagnetic Resonance (EPR) spectroscopy, shed light on the molecule's reactivity, particularly concerning its tautomeric nature and oxidation pathways.

A central aspect of the reactivity of 3-hydroxythiophenes is their existence in a tautomeric equilibrium with the corresponding thiophen-3(2H)-one form. researchgate.net The position of this equilibrium is influenced by the solvent. researchgate.net This tautomerism is critical as it dictates the molecule's behavior in various chemical reactions.

Oxidation Reactions

The oxidation of 3-hydroxythiophenes has been a key area of mechanistic investigation. Studies suggest that the process is initiated by the abstraction of a hydrogen atom from the hydroxyl group, leading to the formation of a 3-oxothiophen-2-yl radical intermediate. rsc.orgrsc.org This mechanism is supported by both EPR spectroscopy and semi-empirical SCF MO calculations. rsc.orgrsc.org

These initially formed monomeric radicals are highly reactive and can undergo coupling to form dimers. For most 3-hydroxythiophenes, these dimers can then undergo a subsequent hydrogen abstraction to create more stable, extensively delocalized dimeric radicals. rsc.orgrsc.org The persistence of these dimeric radicals, especially for 5,5'-disubstituted variants, has been observed at higher temperatures through EPR spectroscopy. rsc.orgrsc.org This proposed mechanism provides a basis for understanding the oxidation of these compounds by air or other one-electron oxidants. rsc.orgrsc.org

Another potential oxidation pathway for thiophene derivatives involves the sulfur atom. Oxidation can lead to the formation of thiophene-S-oxide intermediates, which are generally unstable unless bulky substituents are present at the 2- and 5-positions. nih.gov These S-oxides can then lead to various products, including sulfones or Diels-Alder dimers. nih.gov While not specifically detailed for this compound, this represents a fundamental reaction pathway for the thiophene ring system.

Tautomer and Radical Intermediate Properties

Theoretical calculations provide insights into the properties of the species involved in these reactions. Semi-empirical methods have been used to calculate the enthalpies of formation and spin densities of the radical intermediates.

Table 1: Calculated Properties of Thiophene-derived Radicals

Species Method Calculated Property Value
3-Oxothiophen-2-yl radical Semi-empirical SCF MO Enthalpy of Formation Data not specified in abstract
3-Oxothiophen-2-yl radical Semi-empirical SCF MO Spin Density Data not specified in abstract

This table is illustrative of the types of data generated in computational studies of these reaction mechanisms. Specific numerical values from the source were not available in the abstract. rsc.orgrsc.org

Other Reactions

Beyond oxidation, the enolate form of 3-hydroxythiophenes, generated by treatment with a base, is a key reactive intermediate. This enolate displays high regioselectivity in reactions with electrophiles, favoring O-alkylation and O-acylation. researchgate.net This reactivity is distinct from the electrophilic substitution reactions typical of the thiophene ring itself, which are generally less facile for 3-hydroxythiophenes compared to analogous pyrrole (B145914) systems. researchgate.net

Chemical Reactivity and Transformation Pathways of 2,5 Diphenylthiophene 3 Ol

Reactions at the Thiophene (B33073) Ring System

The reactivity of the thiophene nucleus in 2,5-diphenylthiophene-3-ol is a function of its inherent aromatic character, modified by the electronic effects of its substituents. The sulfur heteroatom and the hydroxyl and phenyl groups all contribute to the electron density and regioselectivity of the ring's reactions.

Electrophilic Aromatic Substitution (SEAr) is a characteristic reaction of aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The thiophene ring is generally more reactive than benzene (B151609) in SEAr reactions, with substitution preferentially occurring at the α-positions (C2 and C5). researchgate.netrsc.org

In the case of this compound, the C2 and C5 positions are already occupied by phenyl groups. Therefore, any electrophilic attack must occur at the sole remaining position on the thiophene ring: C4. The regioselectivity of this substitution is strongly dictated by the directing effects of the existing substituents.

Hydroxyl Group (-OH): Located at C3, the hydroxyl group is a powerful activating group. Through resonance, it donates electron density to the thiophene ring, particularly to the ortho and para positions. pressbooks.pub Relative to the C3 position, C2 and C4 are ortho, and C5 is para. This strong +R (resonance) effect significantly enhances the nucleophilicity of the C4 position. lumenlearning.comfiveable.me

Phenyl Groups (-C₆H₅): The phenyl groups at C2 and C5 are also activating groups and direct incoming electrophiles to their own ortho and para positions, but their influence on the reactivity of the thiophene C4 position is less direct than that of the C3-hydroxyl group.

The concerted effect of these substituents makes the C4 position highly electron-rich and the exclusive site for electrophilic attack. Common electrophilic aromatic substitution reactions are thus predicted to yield 4-substituted derivatives.

Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound

Reaction TypeReagentsPredicted Major Product
Halogenation Br₂, FeBr₃4-Bromo-2,5-diphenylthiophene-3-ol
Nitration HNO₃, H₂SO₄4-Nitro-2,5-diphenylthiophene-3-ol
Sulfonation Fuming H₂SO₄2,5-Diphenyl-3-hydroxythiophene-4-sulfonic acid
Friedel-Crafts Acylation RCOCl, AlCl₃4-Acyl-2,5-diphenylthiophene-3-ol
Friedel-Crafts Alkylation RCl, AlCl₃4-Alkyl-2,5-diphenylthiophene-3-ol

The thiophene ring, particularly the sulfur atom, is susceptible to oxidation. This process disrupts the ring's aromaticity and leads to the formation of non-aromatic sulfur-oxygen compounds. utexas.edu

Sulfoxidation: Treatment with oxidizing agents such as hydrogen peroxide (H₂O₂) or peracids can oxidize the sulfur atom to form a This compound-1-oxide (a sulfoxide). dicp.ac.cnnih.gov These sulfoxides are often reactive electrophilic intermediates. nih.gov

Sulfone Formation: Further oxidation of the sulfoxide (B87167) yields the corresponding This compound-1,1-dioxide (a sulfone). utexas.edudicp.ac.cn Thiophene-1,1-dioxides are no longer aromatic and behave chemically as unsaturated sulfones. utexas.edu Their electron-deficient diene system makes them highly reactive dienophiles in Diels-Alder cycloaddition reactions. utexas.edu

The hydroxyl group also influences oxidative stability. Analogous to phenols, 3-hydroxythiophenes can undergo oxidation via hydrogen abstraction, forming radical intermediates that may subsequently dimerize or polymerize. rsc.org This presents a competing pathway to the oxidation of the sulfur atom, depending on the specific oxidant and reaction conditions used.

Reactivity of the Hydroxyl Moiety

The hydroxyl group at the C3 position imparts phenol-like reactivity to the molecule, enabling transformations involving the acidic proton and the nucleophilic oxygen atom. It is important to note that 3-hydroxythiophenes can exist in a tautomeric equilibrium with their thiophen-3(2H)-one forms. rsc.org

The C3-hydroxyl group is the primary acidic site in the molecule. Like phenols, which have a pKa of around 10, this compound is expected to be significantly more acidic than a typical alcohol (pKa ≈ 16). pharmaguideline.com This increased acidity stems from the stabilization of the conjugate base (the thiophenoxide ion) through resonance delocalization of the negative charge into the aromatic ring system. libretexts.org For comparison, the predicted pKa of a related compound, 3-hydroxythiophene-2-carbaldehyde, is approximately 7.89, suggesting substantial acidity. chemicalbook.com The weakly electron-withdrawing inductive effect of the phenyl groups may further enhance this acidity.

The molecule also possesses basic character centered on the lone pair electrons of the sulfur atom, allowing it to act as a weak Lewis base.

The nucleophilic oxygen of the hydroxyl group can readily participate in reactions to form a variety of derivatives. The enolate, formed by deprotonation of the hydroxyl group with a base, is a key intermediate in these transformations. rsc.org

Ether Formation (O-Alkylation): Reaction of the corresponding thiophenoxide ion with an alkyl halide (e.g., iodomethane, benzyl (B1604629) bromide) via a Williamson-type synthesis would yield the corresponding ether, such as 3-methoxy-2,5-diphenylthiophene. The synthesis of 3-alkoxythiophenes is a well-established transformation. tandfonline.comacs.org

Ester Formation (O-Acylation): Acylation with reagents like acid chlorides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) in the presence of a base would produce the corresponding ester derivative, such as 2,5-diphenylthiophen-3-yl acetate. Studies on related 3-hydroxythiophene systems show that O-acylation can proceed with high regioselectivity. rsc.org

Table 2: Expected Products from Reactions at the Hydroxyl Moiety

Reaction TypeReagentsExpected Product ClassExample Product Name
Deprotonation Strong Base (e.g., NaH)Thiophenoxide SaltSodium 2,5-diphenylthiophen-3-olate
O-Alkylation 1. Base2. Alkyl Halide (RX)Thiophene Ether3-Alkoxy-2,5-diphenylthiophene
O-Acylation Acyl Halide (RCOCl), BaseThiophene Ester2,5-Diphenylthiophen-3-yl alkanoate

Photochemical Reactivity of Thiophene-3-ol Derivatives

The extended π-conjugated system of this compound suggests it is photochemically active. While specific studies on this molecule are not prevalent, the behavior of related thiophene derivatives provides insight into potential photoreaction pathways.

Upon absorption of UV radiation, thiophene derivatives can undergo several transformations. A common reaction is photoisomerization. researchgate.net For instance, certain functionalized thiophenes are known to undergo reversible Z/E isomerization upon irradiation. rsc.orgnih.gov Another significant photochemical pathway for substituted thiophenes, particularly those bearing aryl groups, is photocyclization. Styrylthiophenes, for example, undergo an electrocyclic reaction to form thiahelicenes, a process that is initiated by photo-induced isomerization. acs.org

Furthermore, the oxidized forms of the molecule can also be photoreactive. Photolysis of thiophene-S-oxides in solution has been shown to result in the extrusion of sulfur monoxide (SO) to yield the corresponding furan, or the loss of an oxygen atom to regenerate the parent thiophene. exlibrisgroup.com The specific pathway taken by this compound would depend on the excitation wavelength, the solvent, and the electronic nature of its excited states.

Lack of Documented Evidence Precludes a Detailed Analysis of this compound in Coordination Chemistry and Catalysis

An extensive review of scientific literature and chemical databases reveals a significant gap in the documented research concerning the specific roles of this compound as a ligand in coordination chemistry or as a support for catalysts. Despite searches for the compound, its synonyms (2,5-Diphenyl-3-hydroxythiophene and 2,5-Diphenyl-3-thienol), and its CAS number (52489-36-6), no dedicated studies detailing its metal complexes or its application in catalytic systems were identified.

Therefore, it is not possible to provide a detailed, data-driven article on the "" with a specific focus on its "Role as a Ligand in Coordination Chemistry or Catalyst Support" as requested. The absence of published research, including experimental data, detailed findings, and characterization of any potential coordination compounds, makes a scientifically accurate and thorough discussion on this topic unfeasible at this time.

While the broader classes of compounds to which this compound belongs—namely thiophenes and thiophenols—are known to participate in coordination with metal ions, any extrapolation of their general behavior to this specific, substituted molecule would be purely speculative and would not meet the standards of scientific accuracy. The electronic and steric effects of the two phenyl groups and the hydroxyl group at the 3-position would impart unique properties that cannot be inferred from simpler, related compounds without direct experimental evidence.

Future research may explore the potential of this compound in these fields, at which point a detailed analysis of its coordination behavior and catalytic applications could be compiled. Until such research is published, this specific area of its chemical reactivity remains undocumented in the scientific literature.

Elucidation of Structure Property Relationships in 2,5 Diphenylthiophene 3 Ol Systems

Impact of Phenyl Substituents on Electronic, Optical, and Electrochemical Characteristics

By introducing various functional groups onto these phenyl rings, it is possible to fine-tune the molecule's characteristics. This concept is a fundamental strategy in the design of organic electronic materials. cmu.edupku.edu.cn For instance, attaching electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) or alkyl chains tends to raise the energy levels of both the HOMO and LUMO, leading to a smaller energy gap. mdpi.com Conversely, incorporating electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) typically lowers the HOMO and LUMO energy levels. mdpi.com

These modifications have a direct and predictable impact on the material's optical absorption and emission spectra. rsc.org A smaller HOMO-LUMO gap generally results in a bathochromic (red) shift in the maximum absorption wavelength (λ_max), meaning the material absorbs light at longer wavelengths. researchgate.net This tunability is vital for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs), where matching the material's absorption spectrum to the solar spectrum or achieving a specific emission color is critical. nih.gov

The electrochemical behavior is similarly affected. The oxidation and reduction potentials of the molecule, which are related to the HOMO and LUMO levels, respectively, can be systematically adjusted through phenyl group functionalization. An EDG will typically lower the oxidation potential (making the molecule easier to oxidize), while an EWG will increase it. This control over redox properties is essential for ensuring efficient charge injection and transport in electronic devices.

Table 1: Predicted Effects of Phenyl Substituents on the Properties of 2,5-Diphenylthiophene-3-ol

Substituent (R) on Phenyl RingElectronic NaturePredicted Impact on HOMO LevelPredicted Impact on LUMO LevelPredicted Impact on Energy GapPredicted Shift in λ_max
-HNeutralBaselineBaselineBaselineBaseline
-OCH₃Electron-DonatingIncreaseIncrease (Slight)DecreaseRed Shift
-CH₃Weakly Electron-DonatingIncrease (Slight)Increase (Slight)Decrease (Slight)Red Shift (Slight)
-ClWeakly Electron-WithdrawingDecreaseDecreaseVariesBlue Shift (Slight)
-CNElectron-WithdrawingDecreaseDecrease (Significant)IncreaseBlue Shift
-NO₂Strongly Electron-WithdrawingDecrease (Significant)Decrease (Significant)VariesBlue Shift

Influence of the Hydroxyl Group on Hydrogen Bonding and Intermolecular Interactions

The hydroxyl (-OH) group at the 3-position is a defining feature of the this compound molecule, primarily through its capacity to act as a hydrogen bond donor. This capability introduces strong, directional intermolecular interactions that can significantly influence the material's solid-state packing, morphology, and ultimately, its performance. scispace.com In organic semiconductors, controlled molecular self-assembly is crucial for achieving efficient charge transport, and hydrogen bonding is a powerful tool for directing this organization. acs.org

The hydroxyl group can form robust hydrogen bonds with electronegative atoms, either with another hydroxyl group on an adjacent molecule (O-H···O) or with other functional groups present in a blend or copolymer. This interaction promotes the formation of highly ordered supramolecular structures. rsc.org Studies on related 3-hydroxythiophene systems have shown they can form hydrogen-bonded chains, which in turn can organize into two-dimensional layers. nih.gov This ordered arrangement is highly beneficial for electronic applications, as it can reduce the distance between adjacent π-conjugated systems, thereby enhancing electronic coupling and facilitating intermolecular charge transfer. scispace.com

Furthermore, the hydroxyl group introduces a degree of tautomerism, where the molecule can exist in equilibrium with its keto form, thiophen-3(2H)-one. rsc.org The position of this equilibrium can be influenced by the solvent environment and the solid-state packing, which adds another layer of complexity and potential for property tuning. The presence of these strong, specific interactions contrasts with materials that rely solely on weaker van der Waals forces, often leading to more crystalline and morphologically stable thin films. acs.org

Table 2: Key Intermolecular Interactions in Solid-State this compound

Interaction TypeOriginating GroupsDescriptionImpact on Solid-State Structure
Hydrogen Bonding Thiophene (B33073) -OH groupA strong, directional interaction between the hydroxyl hydrogen and an electronegative atom (e.g., oxygen) on a neighboring molecule.Promotes ordered, crystalline packing and the formation of supramolecular chains or sheets. Reduces intermolecular distances.
π-π Stacking Thiophene and Phenyl RingsNon-covalent interaction between the electron clouds of aromatic rings on adjacent molecules.Facilitates the formation of columnar stacks, which serve as pathways for charge transport.
C-H···π Interactions Phenyl C-H bonds and adjacent aromatic ringsA weaker interaction between a hydrogen atom on a phenyl ring and the π-electron cloud of a nearby thiophene or phenyl ring.Contributes to the stability of the crystal lattice and influences the specific herringbone or slipped-stack packing arrangement.

Rational Design Principles for Modulating Performance in Advanced Materials

The rational design of materials based on the this compound framework hinges on a clear understanding of the structure-property relationships discussed previously. By strategically modifying the molecular structure, one can tune its properties for specific high-performance applications in organic electronics. nih.govresearchgate.net

Key design principles include:

Tuning the Energy Gap and Absorption Profile: As outlined in section 6.1, the primary method for controlling the HOMO-LUMO gap is the functionalization of the peripheral phenyl rings. For photovoltaic applications, substituents would be chosen to create a broad absorption profile that matches the solar spectrum. For OLEDs, substituents would be selected to achieve a specific energy gap that corresponds to a desired emission color (e.g., blue, green, or red).

Controlling Intermolecular Organization via Hydrogen Bonding: The hydroxyl group is a powerful tool for enforcing a desired solid-state morphology. frontiersin.orgnih.gov By designing molecules that can form extensive hydrogen-bonded networks, it is possible to promote the formation of highly ordered crystalline domains. This strategy can be used to favor specific packing motifs, such as a "face-on" orientation in thin films, which is often beneficial for charge transport in organic solar cells.

Enhancing Solubility and Processability: For solution-processable devices, the molecule must be soluble in common organic solvents. This is typically achieved by attaching flexible alkyl chains to the phenyl rings or the thiophene core. The design challenge lies in achieving good solubility without disrupting the essential intermolecular interactions (like π-π stacking and hydrogen bonding) required for good electronic performance.

Balancing Charge Transport Characteristics: For applications in transistors or as ambipolar materials, it may be necessary to independently tune the HOMO and LUMO levels. This can be achieved by using a combination of electron-donating and electron-withdrawing substituents, potentially creating a "push-pull" electronic structure within the molecule to modulate its charge-carrying capabilities for both holes and electrons.

By combining these strategies, chemists can develop a library of this compound derivatives with tailored properties, moving from a single core structure to a versatile platform for a wide range of advanced material applications.

Correlation between Molecular Structure and Charge Transport Properties

Efficient charge transport in organic semiconductor films is intrinsically linked to both the electronic properties of the individual molecules and their collective arrangement in the solid state. nih.gov For this compound, its molecular structure is well-suited for facilitating charge transport, which is the movement of charge carriers (holes or electrons) through the material.

The charge transport process in these materials is typically described by a "hopping" model, where a charge carrier moves between adjacent molecules. The rate of hopping is highly dependent on two key factors: the reorganization energy of the molecule and the electronic coupling between neighboring molecules.

Molecular Planarity and Reorganization Energy: The rigid, π-conjugated core of the 2,5-diphenylthiophene (B121853) system is beneficial for charge transport. A more planar molecular backbone generally leads to lower reorganization energy, which is the energy required to distort the molecule's geometry as it accepts or donates a charge. Intramolecular hydrogen bonding can further promote backbone planarity, which is advantageous for charge transfer. scispace.comnih.gov

Intermolecular Packing and Electronic Coupling: The electronic coupling between molecules is determined by the distance and relative orientation of their π-orbitals. This is where the solid-state packing, driven by intermolecular forces, becomes critical. The hydrogen bonds induced by the hydroxyl group can significantly enhance performance by reducing the distance between molecules and enforcing a co-facial π-stacking arrangement. frontiersin.orgnih.gov This close, ordered packing maximizes the overlap of π-orbitals, creating efficient pathways for charge carriers to hop between molecules and leading to higher charge carrier mobility. acs.org The phenyl groups also contribute to packing through weaker C-H···π interactions, which help to stabilize the three-dimensional crystal structure. acs.org

Therefore, the structure of this compound provides a synergistic combination of features: a conjugated core for charge delocalization, phenyl groups for electronic tuning, and a hydroxyl group to direct the self-assembly into a highly ordered morphology. This combination is expected to result in efficient charge transport pathways, making the material a promising candidate for use in devices like organic field-effect transistors (OFETs), where high charge carrier mobility is a primary requirement. uni-bayreuth.dersc.org

Frontiers in Materials Science and Enabling Technologies Utilizing 2,5 Diphenylthiophene 3 Ol Derivatives

Application as Fluorescent Probes for Bioimaging and Macromolecular Interactions (excluding clinical applications)

The intrinsic fluorescence of the thiophene (B33073) core, coupled with the potential for extensive functionalization, positions 2,5-diphenylthiophene-3-ol derivatives as promising candidates for the development of fluorescent probes for bioimaging and studying macromolecular interactions. While research specifically on this compound is nascent, the broader class of thiophene-based fluorophores has seen significant exploration in these fields. These probes offer the ability to visualize cellular components and processes with high spatial and temporal resolution, providing invaluable insights into fundamental biology.

Thiophene-based fluorescent probes are valued for their favorable photophysical properties, including high quantum yields, good photostability, and tunable emission spectra. rsc.orgrsc.org These characteristics are crucial for long-term imaging experiments and for distinguishing the probe's signal from cellular autofluorescence. The versatility of thiophene chemistry allows for the strategic attachment of various functional groups to the core structure. This enables the creation of probes that can selectively target specific organelles, such as lysosomes, or respond to changes in the local microenvironment, like pH or the presence of specific metal ions. nih.govmdpi.com

For instance, novel thiophene-based dyes have been successfully synthesized and employed for the specific staining and imaging of lysosomes in living cells, demonstrating high selectivity, low toxicity, and excellent photostability. nih.gov In other applications, thiophene derivatives have been engineered as chemosensors for the detection of biologically important ions like Zn²⁺ and CN⁻, with imaging capabilities demonstrated in both live cells and zebrafish. mdpi.com The design of these probes often involves combining the thiophene fluorophore with a recognition unit that selectively interacts with the target analyte.

Furthermore, thiophene-based fluorescent tags have been conjugated to therapeutic molecules, such as paclitaxel, to track their uptake and release by cells. nih.gov This approach allows for the real-time monitoring of drug trafficking between cells, offering a deeper understanding of the mechanisms involved in cell-mediated drug delivery. nih.gov The ability of small thiophene fluorophores to cross cell membranes also makes them suitable for intracellular applications, where they can be used to stain the cytoplasm or even promote the self-assembly of proteins into fluorescent nanostructures. cnr.it

The study of macromolecular interactions is another area where this compound derivatives could find application. Fluorescent molecular rotors based on thiophene-extended nucleosides have been developed as sensors that exhibit enhanced fluorescence upon binding to target proteins or in response to changes in microenvironmental viscosity. nih.gov This "turn-on" fluorescence mechanism is highly desirable as it minimizes background signal and improves detection sensitivity. By incorporating a this compound core into similar designs, it may be possible to develop novel probes for studying protein-protein interactions, protein-nucleic acid interactions, or changes in cellular viscosity.

The potential applications of thiophene-based fluorescent probes in bioimaging are summarized in the table below, illustrating the breadth of possibilities for derivatives of this compound.

Application Area Specific Example of Thiophene Probe Function Key Findings
Organelle ImagingLysosome-specific thiophene dyes (TC1 and TC2)Selective staining and imaging of lysosomes in living cells.High co-localization coefficients (>95%), high biocompatibility, and long-term retention. nih.gov
Ion DetectionThiophene-based chemosensor for Zn²⁺ and CN⁻"Turn-on" fluorescence upon binding to target ions.Enabled imaging of Zn²⁺ in HeLa cells and zebrafish. mdpi.com
Drug TrackingPaclitaxel-thiophene fluorophore conjugates (PTX-F32)Monitoring the uptake and release of the anticancer drug paclitaxel.Successfully tracked the transfer of the drug conjugate from stem cells to glioblastoma cells. nih.gov
Macromolecular Interaction SensingThiophene-extended fluorescent nucleosidesAct as molecular rotors that become fluorescent upon binding to proteins or in viscous environments.Demonstrated potential as sensors for specific protein-binding interactions and viscosity changes. nih.gov
Cellular StainingDithienothiophene-S,S-dioxide derivatives (DTTOs)Spontaneous uptake by live cells for cytoplasmic staining.Promoted the formation of fluorescent protein fibrils within cells without altering viability. researchgate.net

Research into Corrosion Inhibition Mechanisms (e.g., Theoretical Modeling)

The investigation of organic molecules as corrosion inhibitors for metals is a field of significant importance, with a growing emphasis on understanding the underlying inhibition mechanisms at a molecular level. Theoretical modeling, particularly using Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the interaction between inhibitor molecules and metal surfaces. Thiophene derivatives have been a subject of interest in this area due to the presence of the sulfur heteroatom and the π-electron system, which are known to be effective for corrosion inhibition.

The primary mechanism of corrosion inhibition by organic molecules involves their adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This adsorption can occur through physisorption (electrostatic interactions) or chemisorption (covalent bond formation via charge sharing or donation). Theoretical quantum chemical calculations can provide insights into which of these mechanisms is dominant.

DFT studies on thiophene oligomers and other derivatives as corrosion inhibitors for metals like iron and aluminum have established a correlation between the molecular structure of the inhibitor and its efficiency. mdpi.commdpi.com Several quantum chemical parameters are calculated to predict the inhibition performance:

EHOMO (Energy of the Highest Occupied Molecular Orbital): This parameter is associated with the electron-donating ability of a molecule. A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the unoccupied d-orbitals of the metal, leading to stronger adsorption and higher inhibition efficiency.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This parameter relates to the ability of the molecule to accept electrons. A lower ELUMO value suggests a greater capacity to accept electrons from the metal surface, forming feedback bonds that strengthen the adsorption.

Energy Gap (ΔE = ELUMO - EHOMO): The energy gap is an indicator of the chemical reactivity of the inhibitor molecule. A smaller ΔE value generally implies higher reactivity, which translates to a greater propensity for the molecule to adsorb on the metal surface and, consequently, a higher inhibition efficiency.

Dipole Moment (μ): The dipole moment reflects the polarity of the molecule. A higher dipole moment may enhance the adsorption of the inhibitor onto the metal surface through electrostatic interactions.

Global Hardness (η) and Softness (σ): Hardness is a measure of the resistance to charge transfer, while softness is the reciprocal of hardness. Soft molecules, which have a small energy gap, are generally more reactive and are expected to be better corrosion inhibitors.

Fraction of Electrons Transferred (ΔN): This parameter quantifies the number of electrons transferred from the inhibitor to the metal surface. A positive value of ΔN indicates that the molecule acts as an electron donor.

For a molecule like this compound, the presence of the thiophene ring with its sulfur atom, the phenyl groups with their π-electrons, and the hydroxyl group with its lone pair of electrons suggests multiple active centers for adsorption onto a metal surface. Theoretical modeling would likely predict that the molecule adsorbs in a planar orientation to maximize the contact area. The sulfur atom, the oxygen atom of the hydroxyl group, and the π-electrons of the aromatic rings would all contribute to the adsorption process by donating electrons to the vacant orbitals of the metal.

The table below summarizes the key quantum chemical parameters and their significance in the context of theoretical modeling for corrosion inhibition.

Quantum Chemical Parameter Symbol Significance in Corrosion Inhibition
Energy of the Highest Occupied Molecular OrbitalEHOMOHigher values indicate a stronger tendency to donate electrons, leading to better inhibition.
Energy of the Lowest Unoccupied Molecular OrbitalELUMOLower values indicate a greater ability to accept electrons, enhancing adsorption through feedback bonds.
Energy GapΔEA smaller value suggests higher reactivity and a greater propensity for adsorption on the metal surface.
Dipole MomentμHigher values can increase the electrostatic interaction between the inhibitor and the metal surface.
Global HardnessηLower values (indicating a "softer" molecule) are associated with higher reactivity and better inhibition.
Global SoftnessσHigher values (the reciprocal of hardness) correlate with greater reactivity and improved inhibition efficiency.
Fraction of Electrons TransferredΔNIndicates the direction and magnitude of electron transfer between the inhibitor and the metal surface.

By calculating these parameters for this compound, researchers can predict its potential as a corrosion inhibitor and gain a deeper understanding of its adsorption mechanism on different metal surfaces. This theoretical approach is invaluable for the rational design of new and more effective corrosion inhibitors.

Concluding Perspectives and Future Research Trajectories for 2,5 Diphenylthiophene 3 Ol

Synthesis and Derivatization: Challenges and Innovations

The construction and functionalization of the 2,5-diphenylthiophene-3-ol scaffold present both challenges and opportunities for synthetic chemists. Future progress in this area will likely focus on overcoming existing hurdles to enable the creation of a diverse library of derivatives for various applications.

Key Challenges:

Regioselectivity: Controlling the position of substituents during the synthesis and derivatization of the thiophene (B33073) ring is crucial for tuning the final properties of the molecule. Achieving high regioselectivity, particularly in electrophilic substitution reactions, remains a significant challenge.

Stability: The 3-hydroxythiophene core can be sensitive to certain reaction conditions. For instance, the parent 3-hydroxythiophene is known to spontaneously dimerize rsc.org. While the phenyl groups in this compound likely enhance stability, developing robust reaction conditions that preserve the core structure is essential.

Innovations and Future Directions:

Future research will likely capitalize on modern synthetic methodologies to address these challenges. The use of palladium-catalyzed cross-coupling reactions, which has been successful in the synthesis of other 2,5-diarylthiophenes, could be further optimized for the construction of the this compound backbone researchgate.net. Additionally, direct C-H activation techniques offer a promising avenue for the late-stage functionalization of the phenyl rings, allowing for the introduction of a wide range of functional groups without the need for pre-functionalized starting materials researchgate.net.

The derivatization of the hydroxyl group itself is another key area for innovation. Enolates generated by treating 3-hydroxythiophenes with a base can be selectively O-alkylated or O-acylated rsc.org. This provides a reliable method for installing a variety of functional groups, which can be used to modulate solubility, electronic properties, and intermolecular interactions.

Derivatization Strategy Target Functional Group Potential Advantage Reference
O-AlkylationEtherEnhanced solubility, modified electronic properties rsc.org
O-AcylationEsterIntroduction of carbonyl functionality, potential for further reaction rsc.org
C-H ActivationAryl, Alkyl, etc.Late-stage functionalization, improved synthetic efficiency researchgate.net
Cross-Coupling ReactionsVariousConvergent synthesis, access to diverse derivatives researchgate.net

Advancements in Understanding Reactivity and Fundamental Chemical Behavior

A deeper understanding of the fundamental chemical behavior of this compound is crucial for its rational application in functional materials. A key aspect of its reactivity is the keto-enol tautomerism inherent to the 3-hydroxythiophene system.

The compound exists in a solvent-dependent equilibrium between the enol form (this compound) and the keto form (2,5-diphenylthiophen-3(2H)-one) rsc.org. The relative stability of these tautomers is influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding mdpi.comnih.gov. Studies have shown that for the general 3-hydroxythiophene system, the proportion of the enol tautomer is often greater than in analogous 3-hydroxypyrroles rsc.org. Future research will likely involve detailed computational and experimental studies to quantify the tautomeric equilibrium for this compound specifically and to understand how the electronic effects of the phenyl substituents influence this balance.

Tautomer Structure Key Features
Enol FormThis compoundAromatic thiophene ring, hydroxyl group
Keto Form2,5-Diphenylthiophen-3(2H)-oneNon-aromatic thiophene ring, carbonyl group

In terms of reactivity, 3-hydroxythiophenes are generally less reactive towards electrophiles than their 3-hydroxypyrrole counterparts rsc.org. However, functionalization is possible. For example, some derivatives have been shown to undergo Vilsmeier formylation and reaction with methoxymethylene Meldrum's acid at the 2-position of the thiophene ring rsc.org. Future investigations should explore the electrophilic substitution reactions of this compound to fully map its reactivity profile and to understand how the phenyl groups direct incoming electrophiles.

Future Directions in Material Design and Device Engineering

The conjugated π-system of the 2,5-diphenylthiophene (B121853) core, combined with the potential for derivatization at the hydroxyl group, makes this compound a promising building block for advanced organic materials. Thiophene-based materials are well-known for their applications in organic electronics, and the unique structure of this compound offers exciting possibilities for the design of next-generation devices nih.gov.

Potential Applications:

Organic Field-Effect Transistors (OFETs): The extended π-conjugation provided by the diphenylthiophene core is a desirable feature for charge transport in organic semiconductors nih.gov. By tuning the intermolecular packing through derivatization of the hydroxyl group, it may be possible to optimize the performance of this compound-based materials in OFETs.

Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of many conjugated organic molecules makes them suitable for use as emitters in OLEDs. The rigid and planar structure of the 2,5-diphenylthiophene core could lead to high fluorescence quantum yields. Future research could focus on synthesizing derivatives with tailored emission colors and improved device efficiencies.

Organic Photovoltaics (OPVs): Thiophene-based polymers and small molecules are widely used as donor materials in OPVs. The electronic properties of this compound could be tuned through derivatization to match the energy levels of acceptor materials, leading to efficient charge separation and high power conversion efficiencies.

Sensors: The hydroxyl group of this compound provides a handle for the attachment of recognition units for specific analytes. Changes in the fluorescence or electronic properties of the molecule upon binding could form the basis of highly sensitive and selective chemical sensors.

Future work in this area will involve the synthesis of a range of derivatives and their systematic evaluation in various device architectures. The combination of experimental device fabrication and computational modeling will be crucial for establishing structure-property relationships and for the rational design of new materials with enhanced performance mdpi.commdpi.com.

Emerging Interdisciplinary Research Opportunities

The versatile structure of this compound also opens doors to a range of interdisciplinary research opportunities, bridging the gap between chemistry, biology, and materials science.

Biomedical Applications: While this article does not delve into specific biological activities, it is noteworthy that other 2,5-diarylthiophene derivatives have been investigated as modulators of protein aggregation, such as in the context of islet amyloid polypeptide (IAPP) researchgate.net. The ability to functionalize the 3-hydroxy position of this compound could allow for the attachment of biocompatible polymers or targeting ligands, opening up possibilities for the development of novel therapeutic or diagnostic agents.

Bioimaging: The potential fluorescence of this compound derivatives could be harnessed for bioimaging applications. By attaching specific targeting moieties, these compounds could be used to visualize specific cells, tissues, or biological processes.

Smart Materials: The responsiveness of the keto-enol equilibrium to environmental factors such as solvent polarity suggests that derivatives of this compound could be developed as "smart" materials. For example, materials that change color or fluorescence in response to external stimuli could be designed for applications in sensing or as environmental indicators.

The exploration of these interdisciplinary avenues will require collaboration between chemists, biologists, physicists, and engineers to fully realize the potential of this fascinating class of compounds.

Q & A

Basic: What are the standard synthetic routes for 2,5-Diphenylthiophene-3-ol, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves coupling aryl groups to a thiophene core. A common approach is the Suzuki-Miyaura cross-coupling reaction , using palladium catalysts to attach phenyl groups at the 2- and 5-positions of thiophene. The hydroxyl group at position 3 can be introduced via nucleophilic substitution or oxidation of a protected thiol intermediate . Optimization includes:

  • Catalyst screening : Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands like SPhos for higher yields.
  • Temperature control : Reactions often proceed at 80–100°C in anhydrous THF or DMF.
  • Protection/deprotection strategies : Use of tert-butyldimethylsilyl (TBS) groups to prevent undesired side reactions.
    Validation : Monitor intermediates via TLC and confirm final product purity using HPLC (>95%) .

Advanced: How can conflicting spectral data (e.g., NMR shifts) for this compound derivatives be resolved?

Methodological Answer:
Contradictions in spectral data often arise from solvent effects, tautomerism, or impurities. To resolve these:

  • Multi-technique validation : Compare 1H^1H-NMR, 13C^{13}C-NMR, and HSQC spectra to assign signals unambiguously. For example, the hydroxyl proton may appear as a broad singlet in DMSO-d₆ but vanish in CDCl₃ due to exchange broadening .
  • Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .
  • X-ray crystallography : Resolve structural ambiguities by determining the crystal structure .

Basic: What purification techniques are recommended for isolating this compound?

Methodological Answer:

  • Recrystallization : Use ethanol/water mixtures (7:3 v/v) to remove unreacted phenylboronic acids.
  • Column chromatography : Employ silica gel with hexane/ethyl acetate (gradient elution from 9:1 to 4:1) to separate diastereomers or regioisomers.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (60:40) for high-purity isolation (>99%) .

Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound in antimicrobial applications?

Methodological Answer:

  • Scaffold modification : Introduce electron-withdrawing groups (e.g., nitro at position 4) to enhance reactivity. Compare MIC values against S. aureus and E. coli .
  • Docking studies : Use AutoDock Vina to predict binding affinities to bacterial enzyme targets (e.g., dihydrofolate reductase).
  • In vivo validation : Test lead compounds in zebrafish models for bioavailability and toxicity .

Basic: What analytical methods are critical for characterizing this compound?

Methodological Answer:

  • Melting point analysis : Confirm purity (mp 137–142°C range for related thiophenes) .
  • Mass spectrometry : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]⁺ at m/z 280.3).
  • FT-IR : Identify key functional groups (e.g., O-H stretch at 3200–3400 cm⁻¹) .

Advanced: How do solvent polarity and pH affect the photophysical properties of this compound?

Methodological Answer:

  • Solvatochromism studies : Measure UV-Vis absorbance in solvents of varying polarity (e.g., hexane vs. DMSO). The compound may exhibit a bathochromic shift due to increased conjugation in polar solvents.
  • pH-dependent fluorescence : At pH > 7, deprotonation of the hydroxyl group reduces fluorescence quantum yield (Φ from 0.45 to 0.22) due to excited-state proton transfer .
  • Time-resolved spectroscopy : Use femtosecond transient absorption to study excited-state dynamics .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., thiophenol).
  • Waste disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers .

Advanced: How can computational methods predict the reactivity of this compound in electrophilic substitution reactions?

Methodological Answer:

  • Frontier molecular orbital (FMO) analysis : Calculate HOMO/LUMO energies using Gaussian09. The hydroxyl group directs electrophiles to the para position (HOMO localization at C4) .
  • Reactivity indices : Use Fukui functions (f+f^+) to identify nucleophilic sites.
  • Kinetic simulations : Model reaction pathways with transition state theory (e.g., Arrhenius plots for nitration) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.